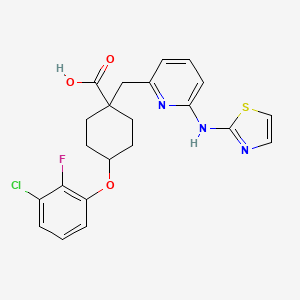

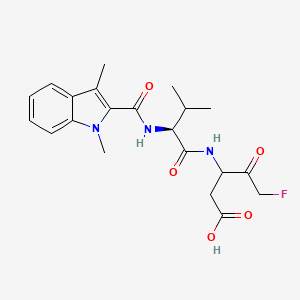

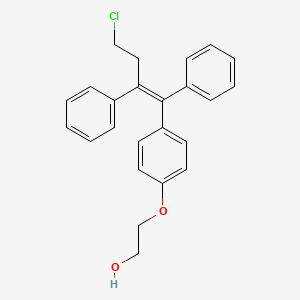

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

描述

AT7519 is an ATP-competitive inhibitor of cyclin-dependent kinases (Cdks) with IC50 values of 210, 47, 100, 13, 170, and <10 nM for Cdk1, 2, 4, 5, 6, and 9, respectively. It is less potent against Cdk3 and Cdk7 and inactive against non-Cdk kinases save for GSK3β (IC50 = 89 nM). AT7519 demonstrates antiproliferative activity against a wide variety of human tumor cell lines (IC50s = 40-940 nM in vitro), inhibiting cell cycle progression and inducing apoptosis, and prevents tumor growth in human tumor xenograft models. AT7519 induces activation of GSK3β by down-regulating GSK3β phosphorylation, which contributes to AT7519-induced apoptosis.

A potent inhibitor of several CDK family members

AT-7519 is an orally bioavailable small molecule CDK inhibitor with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/theronine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.

科学研究应用

Dipeptidyl Peptidase IV Inhibitors

The compound belongs to a class of molecules that have been investigated for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, particularly relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by preventing the degradation of incretin hormones, which are essential for insulin secretion. The research emphasizes the ongoing efforts in finding new DPP IV inhibitors due to the importance of long-term safety and efficacy in T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles, which are core structures in compounds like 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, play a significant role in medicinal chemistry. These structures have been utilized in the synthesis of biologically active compounds showing diverse therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis approaches and the biological significance of pyrazole derivatives highlight their importance in drug development (Dar & Shamsuzzaman, 2015).

Insecticidal Activity

The piperidine component of the compound suggests potential insecticidal activities. Research on Piper spp. extracts, which contain piperidine structures, has shown effectiveness against insect pests. These findings point towards the possibility of utilizing such compounds in developing new biopesticides for pest management (Scott, Jensen, Philogène, & Arnason, 2007).

Cytochrome P450 Isoform Inhibition

Compounds containing structures similar to 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride have been studied for their selective inhibition of Cytochrome P450 (CYP) isoforms. Such inhibition is crucial for understanding drug-drug interactions and enhancing the safety profile of therapeutic agents. The review on chemical inhibitors of CYP isoforms provides insights into the development of safer drug candidates by minimizing potential interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

属性

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOFPNGYBWGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648517 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride | |

CAS RN |

902135-91-5 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)